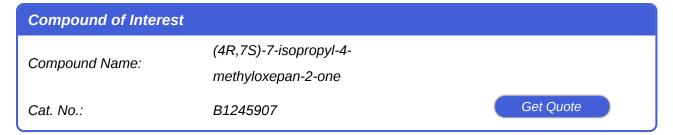


(4R,7S)-7-isopropyl-4-methyloxepan-2-one IUPAC name

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A Technical Guide to (4R,7S)-7-isopropyl-4-methyloxepan-2-one

This guide provides a detailed analysis of the chemical compound **(4R,7S)-7-isopropyl-4-methyloxepan-2-one**, focusing on its IUPAC nomenclature, structural properties, and representative analytical methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

IUPAC Nomenclature Deconstruction

The systematic name **(4R,7S)-7-isopropyl-4-methyloxepan-2-one** is derived following the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes the molecule's structure, including its parent heterocycle, principal functional group, substituents, and stereochemistry.

Nomenclature Breakdown:

- Parent Heterocycle:Oxepane specifies a seven-membered saturated ring containing an oxygen atom.[1]
- Principal Functional Group: The suffix -2-one indicates a ketone functional group at the second position of the ring. A seven-membered ring lactone (a cyclic ester) is known as an ε-lactone.[2] IUPAC preferred nomenclature names lactones as heterocyclic ketones.[2][3]



- Ring Numbering: For heterocyclic systems like oxepane, the heteroatom (oxygen) is assigned position 1. The numbering proceeds around the ring to give the principal functional group (the carbonyl) the lowest possible locant, which in this case is 2.
- Substituents:
 - 4-methyl: A methyl group (-CH₃) is attached to the carbon at position 4.
 - 7-isopropyl: An isopropyl group (-CH(CH₃)₂) is attached to the carbon at position 7. The systematic name for isopropyl is propan-2-yl.
- Stereochemistry:(4R,7S) is the stereochemical descriptor that defines the absolute configuration at the two chiral centers, carbons 4 and 7.[4][5]
 - At carbon 4, the arrangement of substituents follows the 'R' configuration (from the Latin rectus).[5]
 - At carbon 7, the arrangement follows the 'S' configuration (from the Latin sinister).[5]

The systematic application of these rules leads to the unambiguous IUPAC name.

Data Presentation

The key identifiers and properties of **(4R,7S)-7-isopropyl-4-methyloxepan-2-one** are summarized in the table below for clear reference.



Identifier	Value
IUPAC Name	(4R,7S)-7-isopropyl-4-methyloxepan-2-one
Systematic IUPAC Name	(4R,7S)-4-methyl-7-(propan-2-yl)oxepan-2-one
Synonyms	Mentholactone, ε-Menthane lactone
Molecular Formula	C10H18O2
Molecular Weight	170.25 g/mol
CAS Number	130981-75-8
ChEBI ID	CHEBI:50250
InChI	InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6- 10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1
InChIKey	GGAXPLCKKANQED-BDAKNGLRSA-N
Canonical SMILES	C[C@@H]1CCINVALID-LINKC(C)C

Experimental Protocols

While specific experimental protocols for the synthesis of **(4R,7S)-7-isopropyl-4-methyloxepan-2-one** are not widely published, this section outlines a representative methodology for the isolation and structural characterization of a natural product lactone from a plant matrix, a common source for such compounds.

General Protocol for Isolation and Characterization

This protocol describes a general workflow for isolating a target compound and verifying its structure using modern analytical techniques.

Objective: To isolate and structurally characterize a terpene lactone from a plant extract.

Materials:

- Dried and ground plant material
- Solvents for extraction (e.g., hexane, ethyl acetate, methanol)



- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate gradients)
- High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
- Nuclear Magnetic Resonance (NMR) spectrometer
- Mass Spectrometer (MS)
- Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

Methodology:

- Extraction:
 - Macerate the dried, powdered plant material with a suitable solvent (e.g., ethyl acetate) at room temperature for 48-72 hours.
 - Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude extract.
- Chromatographic Fractionation:
 - Subject the crude extract to column chromatography on a silica gel column.
 - Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
 - Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar retention factors.
- Purification:
 - Pool fractions containing the target compound and concentrate them.
 - Perform further purification using preparative HPLC to isolate the pure compound.[6][7]
- Structural Elucidation:

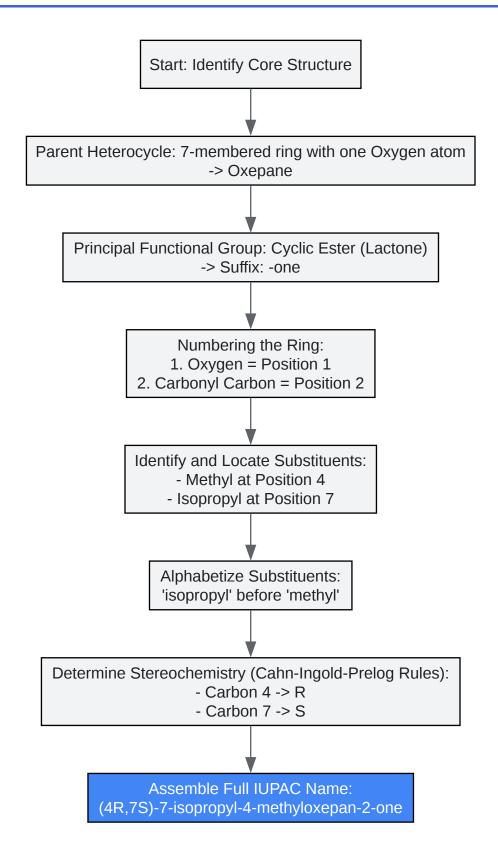


- NMR Spectroscopy: Dissolve the purified compound in a deuterated solvent and acquire
 ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra. These experiments help determine
 the carbon skeleton, proton environments, and connectivity within the molecule.[8][9]
- Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer (e.g., QTOF-MS) to determine its exact molecular weight and elemental formula.
 Fragmentation patterns can provide further structural information.[10]
- Stereochemical Analysis: The absolute stereochemistry can be determined using techniques such as X-ray crystallography (if suitable crystals can be grown), chiral HPLC, or by comparing optical rotation and spectral data with known standards or literature values.

Visualizations

The following diagrams illustrate the IUPAC naming logic and the chemical structure of the molecule.





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Caption: Logical workflow for the systematic IUPAC naming of the molecule.



Caption: 2D structure showing IUPAC numbering and stereocenters.

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